molecular formula C22H41NO2 B8049555 Pyrrolidine Ricinoleamide

Pyrrolidine Ricinoleamide

Cat. No.: B8049555
M. Wt: 351.6 g/mol
InChI Key: ONIVXONBIIIQQH-ZDKIGPTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine Ricinoleamide is a fatty acid amide derived from ricinoleic acid. It is known for its antiproliferative activity against various cancer cell lines, including human glioma U251 cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine Ricinoleamide can be synthesized through a series of chemical reactions involving ricinoleic acid and pyrrolidine. One common method involves the amidation of ricinoleic acid with pyrrolidine under specific reaction conditions. The process typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine Ricinoleamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated fatty acid amides .

Scientific Research Applications

Pyrrolidine Ricinoleamide has several scientific research applications:

Mechanism of Action

The mechanism by which Pyrrolidine Ricinoleamide exerts its effects involves its interaction with cellular pathways that regulate cell proliferation. It is believed to target specific proteins involved in cell cycle regulation, leading to the inhibition of cancer cell growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of gamma tubulin and other key proteins .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific antiproliferative activity against cancer cells, which is not commonly observed in other similar compounds. Its unique structure, combining the fatty acid chain with a pyrrolidine ring, contributes to its distinct biological properties .

Properties

IUPAC Name

(Z,12R)-12-hydroxy-1-pyrrolidin-1-yloctadec-9-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h9,12,21,24H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIVXONBIIIQQH-ZDKIGPTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)N1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)N1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.